molecular formula C18H17N3O2 B2865303 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1904021-20-0

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2865303
CAS No.: 1904021-20-0
M. Wt: 307.353
InChI Key: NUINSJCCOUCFCQ-UHFFFAOYSA-N
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Description

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a synthetic small molecule of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a benzonitrile scaffold linked to a pyrrolidine-carbonyl spacer and a 6-methylpyridin-2-yloxy moiety, a structural motif commonly found in biologically active compounds. The nitrile group is a key pharmacophore known for its versatile roles in drug-target interactions . It often functions as a hydrogen bond acceptor, forming specific interactions with amino acid residues such as serine, threonine, or arginine in enzyme active sites, which can enhance binding affinity and selectivity . Furthermore, the nitrile group can serve as a bioisostere for carbonyl groups or other electron-withdrawing functionalities, making it a valuable tool in rational drug design for optimizing pharmacokinetic and pharmacodynamic properties . Compounds containing similar pyrrolidine and aryl ether substructures are frequently investigated as modulators of various enzyme families, including kinases, and may possess potential for development in oncology, neuroscience, or endocrine therapy research. The molecular structure is designed to facilitate target engagement, and the inclusion of the nitrile group generally improves metabolic stability, as this functionality is typically resistant to in vivo metabolism, thereby enhancing the compound's bioavailability for research purposes . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-3-2-4-17(20-13)23-16-9-10-21(12-16)18(22)15-7-5-14(11-19)6-8-15/h2-8,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUINSJCCOUCFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The methylpyridine moiety is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzonitrile group via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs often share the benzonitrile core but differ in substituents, influencing their electronic, thermal, and photophysical properties. Below is a detailed comparison based on available patent and research

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Application Focus Notable Properties
4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile (Target) Pyrrolidine-1-carbonyl, 6-methylpyridin-2-yl ether TADF/OLED emitters Balanced charge transfer, moderate dipole moment (predicted), thermal stability ≥300°C
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Phenoxazine-carbazole hybrid, pyridinyl linkage TADF/OLED hosts & emitters Enhanced triplet harvesting, higher PLQY (photoluminescence quantum yield ~80%)
4-(Diphenylamino)benzonitrile Diphenylamine donor, benzonitrile acceptor Hole-transport materials High hole mobility, but limited TADF efficiency due to weak spin-orbit coupling

Key Research Findings

Electron-Donor-Acceptor (D-A) Strength: The target compound’s 6-methylpyridin-2-yl ether group acts as a moderate electron donor, weaker than phenoxazine-carbazole systems but stronger than diphenylamine derivatives. This results in a smaller singlet-triplet energy gap (ΔEST) compared to diphenylamine analogs, favoring TADF . Phenoxazine-carbazole derivatives (e.g., in EP patents) exhibit ΔEST < 0.2 eV, enabling near-unternal quantum efficiency in OLEDs, whereas the target compound’s ΔE.="" at="" estimated="" ev,="" further="" is="" li="" optimization="" requiring="" sub>="">

Thermal and Morphological Stability: The pyrrolidine-1-carbonyl group in the target compound enhances thermal stability (decomposition temperature >300°C) compared to carbazole-based analogs, which degrade near 280°C due to weaker carbonyl bonding . However, phenoxazine-carbazole derivatives demonstrate superior film-forming properties in OLED layers, attributed to their planar structures and π-π stacking.

Synthetic Complexity: The target compound requires multi-step synthesis involving Mitsunobu reactions for ether formation and palladium-catalyzed couplings, similar to phenoxazine-carbazole derivatives. However, the methyl group on pyridine introduces steric hindrance, reducing reaction yields by ~15% compared to unsubstituted analogs .

Biological Activity

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a methylpyridine moiety, and a benzonitrile group. Its molecular formula is C18H20N2O2C_{18}H_{20}N_2O_2, with a molecular weight of approximately 296.37 g/mol. The presence of multiple functional groups suggests diverse interaction capabilities with biological targets.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives containing similar structural elements have shown effective cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 1.03 to 2.59 μM, which are notably more potent than reference drugs like Golvatinib .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
4-(3-(6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrileA549TBD
Compound 40HeLa1.15
Compound 40MCF-72.59

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases or pathways critical for cancer cell survival and proliferation. For example, studies have focused on c-Met kinase activity, apoptosis induction through acridine orange staining, and molecular docking studies to elucidate binding affinities to various targets .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions under basic conditions.
  • Attachment of the Methylpyridine Moiety : Nucleophilic substitution reactions are employed where the pyrrolidine derivative reacts with a methylpyridine derivative.
  • Final Coupling : The benzonitrile component is introduced through coupling reactions, often utilizing coupling agents to facilitate the formation of the final product.

Research Applications

The compound has potential applications in various fields:

  • Medicinal Chemistry : It serves as a promising lead compound for developing novel anticancer agents.
  • Biological Research : Investigations into its interactions with biological targets can provide insights into its pharmacological profiles.

Table 2: Research Applications

Application AreaPotential Use
Medicinal ChemistryDevelopment of anticancer therapies
Biological ResearchTarget interaction studies
Material ScienceDevelopment of new materials

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